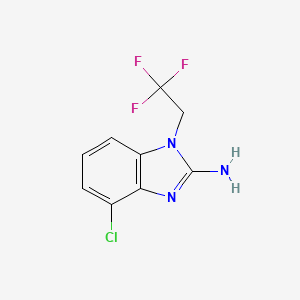

2-azetidin-3-yl-1H-benzimidazole dihydrochloride

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained .Molecular Structure Analysis

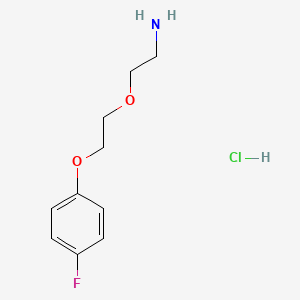

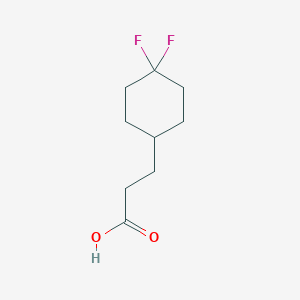

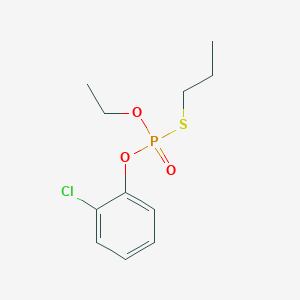

The molecular structure of “2-azetidin-3-yl-1H-benzimidazole dihydrochloride” is represented by the InChI code:1S/C11H13N3.2ClH/c1-14-10-5-3-2-4-9 (10)13-11 (14)8-6-12-7-8;;/h2-5,8,12H,6-7H2,1H3;2*1H . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms in the molecule. Physical And Chemical Properties Analysis

The physical and chemical properties of “2-azetidin-3-yl-1H-benzimidazole dihydrochloride” include a molecular weight of 260.17 . The compound is a solid at room temperature .Scientific Research Applications

Synthesis and Biological Activity

2-Azetidin-3-yl-1H-benzimidazole derivatives have been extensively researched for their synthesis methods and potential biological activities. For instance, compounds with the 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-one structure have been synthesized and evaluated for their antibacterial properties. These compounds were found to exhibit potent antibacterial activity, demonstrating the significance of this chemical structure in the development of new antimicrobial agents (Chhajed & Upasani, 2012). Additionally, novel azetidin-2-ones derivatives have been synthesized and screened for antimicrobial activity, revealing moderate to good antimicrobial effects against various pathogens (Ansari & Lal, 2009).

Antimicrobial and Anti-inflammatory Properties

Further research into 2-azetidin-3-yl-1H-benzimidazole dihydrochloride derivatives has identified their potential as antimicrobial and anti-inflammatory agents. Certain synthesized compounds have demonstrated significant analgesic and anti-inflammatory activities, highlighting their potential therapeutic applications (Chhajed & Upasani, 2016). Moreover, green chemistry approaches have led to the efficient and rapid synthesis of novel azetidin-2-ones with in vitro antimicrobial activity, underscoring the importance of sustainable methods in the development of new pharmaceuticals (Desai & Desai, 2006).

Synthesis Techniques and Pharmacological Evaluation

In addition to their biological activities, 2-azetidin-3-yl-1H-benzimidazole derivatives have been the focus of studies aimed at improving synthesis techniques and evaluating their pharmacological properties. Microwave-assisted synthesis has been employed to rapidly and efficiently create these compounds, which were then tested for their antibacterial and antifungal activities (Mistry & Desai, 2006). Furthermore, novel azetidin-2-ones encompassing benzimidazole have been synthesized and evaluated for their antibacterial and antitubercular activities, revealing promising results against resistant strains of Mycobacterium tuberculosis (Patel & Sen, 2012).

Safety And Hazards

The safety information available indicates that the compound may cause skin irritation (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .

properties

IUPAC Name |

2-(azetidin-3-yl)-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLSZBJNZMJJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC3=CC=CC=C3N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azetidin-3-yl-1H-benzimidazole dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B1457690.png)

![2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline](/img/structure/B1457698.png)